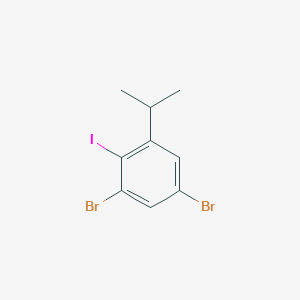

1,5-Dibromo-2-iodo-3-isopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-iodo-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2I/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAFALRTQYMSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262371 | |

| Record name | 1,5-Dibromo-2-iodo-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160575-04-1 | |

| Record name | 1,5-Dibromo-2-iodo-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160575-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2-iodo-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dibromo 2 Iodo 3 Isopropylbenzene

Retrosynthetic Analysis and Strategic Disconnections for Multi-Halogenated Isopropylbenzenes

The design of a viable synthesis for a polysubstituted aromatic compound like 1,5-dibromo-2-iodo-3-isopropylbenzene hinges on a strategic retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify plausible precursors and reaction pathways that ensure the correct placement of each substituent.

Analysis of Aromatic Substitution Patterns and Regiochemical Control

The substitution pattern of this compound presents a significant regiochemical challenge. The benzene (B151609) ring holds four substituents: an isopropyl group at position 3, two bromine atoms at positions 1 and 5, and an iodine atom at position 2. The directing effects of these groups in electrophilic aromatic substitution (EAS) must be carefully considered.

Isopropyl Group : As an alkyl group, the isopropyl substituent is classified as a weak activating group and an ortho-, para-director. pitt.edupressbooks.pub This means it would direct incoming electrophiles primarily to the 2, 4, and 6 positions of the isopropylbenzene ring.

Halogen Atoms (Bromine and Iodine) : Halogens are a unique class of substituents. They are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org However, they are also ortho-, para-directors because their lone pairs can stabilize the cationic intermediate (the arenium ion) formed during ortho and para attack through resonance. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com

A direct electrophilic halogenation of 3-isopropylbenzene or its derivatives would not lead to the desired 1,2,5-substitution pattern. For instance, bromination of isopropylbenzene would preferentially yield the para-substituted product, with some ortho-isomer. The target molecule's structure, with substituents at positions 1, 2, 3, and 5, suggests that a simple, sequential substitution of a parent isopropylbenzene is not a feasible strategy. Therefore, a more nuanced approach using a powerful directing group that can be later modified or removed is required to enforce the desired regiochemistry.

Strategic Order of Halogen Introduction (Bromination, Iodination) and Isopropyl Functionalization

Given the regiochemical puzzle, a logical retrosynthetic strategy would prioritize reactions that offer high selectivity. The Sandmeyer reaction, which converts an arylamine into an aryl halide via a diazonium salt, is a powerful tool for introducing a halogen to a specific position on an aromatic ring, often as a final step. nih.govthieme-connect.de This suggests that the iodine at position 2 could be introduced by displacing a diazonium group.

This leads to the following retrosynthetic disconnection:

Target Molecule Disconnection : The C-I bond is disconnected first, pointing to a precursor diazonium salt derived from 2,6-dibromo-4-isopropylaniline (B1295397) . uni.lusigmaaldrich.com This aniline (B41778) derivative positions the key functional groups correctly.

Precursor Aniline Disconnection : The two C-Br bonds on 2,6-dibromo-4-isopropylaniline can be retrosynthetically removed. This precursor can be formed via the highly regioselective dibromination of 4-isopropylaniline (B126951) . The powerful activating and ortho-, para-directing nature of the amino group (-NH2) would strongly direct bromination to the two vacant ortho positions (positions 2 and 6).

Isopropyl-Aniline Disconnection : 4-Isopropylaniline can be prepared from isopropylbenzene. A standard method involves the nitration of isopropylbenzene to form a mixture of ortho- and para-nitroisopropylbenzene, followed by separation of the para-isomer and its subsequent reduction to 4-isopropylaniline.

Isopropylbenzene Disconnection : Isopropylbenzene itself is a common industrial chemical, readily synthesized via the Friedel-Crafts alkylation of benzene with propene or an isopropyl halide in the presence of a Lewis acid catalyst. libretexts.orgmsu.edu

This proposed synthetic sequence leverages the powerful directing effect of an amine group to install the bromine atoms correctly before the amine is converted to the target iodine atom via diazotization and iodination.

Precursor Synthesis and Aromatic Halogenation Techniques

The successful execution of the proposed synthesis relies on efficient and selective methods for preparing the key intermediates and performing the necessary halogenation reactions.

Synthesis of Key Isopropylbenzene Intermediates and Derivatives

The cornerstone of the proposed synthesis is the preparation of 2,6-dibromo-4-isopropylaniline. This requires the initial synthesis of its precursor, 4-isopropylaniline.

Synthesis of 4-Isopropylaniline : A common laboratory route begins with the Friedel-Crafts alkylation of benzene to form isopropylbenzene. msu.edu Subsequently, isopropylbenzene undergoes nitration using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution yields a mixture of isomers, primarily p-nitroisopropylbenzene and o-nitroisopropylbenzene. The para isomer can be separated and then reduced to 4-isopropylaniline using standard methods, such as treatment with tin or iron metal in acidic solution (e.g., HCl) or through catalytic hydrogenation.

Regioselective Bromination Methodologies for Aromatic Systems

Regioselective bromination is critical for the synthesis. While various reagents exist, the specific substrate dictates the best choice. nih.govwku.edu

Dibromination of 4-Isopropylaniline : The synthesis of the key intermediate, 2,6-dibromo-4-isopropylaniline, is achieved by the direct bromination of 4-isopropylaniline. The amino group is a strongly activating ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic attack. The reaction is typically carried out by treating the aniline with two equivalents of molecular bromine (Br₂) in a solvent like acetic acid or chloroform. The strong activation provided by the amine ensures that bromination occurs exclusively at the two open ortho positions.

Table 1: Proposed Reaction Conditions for the Synthesis of 2,6-Dibromo-4-isopropylaniline

| Step | Reactant | Reagent | Solvent | Conditions | Product |

|---|

Targeted Iodination Procedures for Polyhalogenated Arenes

Direct iodination of aromatic rings can be less efficient and selective than bromination or chlorination. For highly substituted or deactivated rings, the Sandmeyer reaction is often the method of choice. acs.orggoogle.com It provides a reliable way to install an iodine atom at a specific position that was formerly occupied by an amino group.

Sandmeyer Iodination : This two-step process begins with the diazotization of the precursor amine, 2,6-dibromo-4-isopropylaniline. The amine is treated with sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid, at low temperatures (typically 0–5 °C) to generate the corresponding arenediazonium salt. thieme-connect.de In the second step, an aqueous solution of potassium iodide (KI) is added to the diazonium salt solution. This causes the decomposition of the diazonium salt, with the liberation of nitrogen gas and the formation of the C-I bond, yielding the final product, this compound. thieme-connect.denih.gov

Table 2: General Conditions for Sandmeyer Iodination of Aryl Amines

| Step | Substrate | Reagents | Temperature | Product |

|---|---|---|---|---|

| Diazotization | Aryl Amine | NaNO₂, H₂SO₄/H₂O | 0–5 °C | Arenediazonium Salt |

Data compiled from representative Sandmeyer reaction procedures. thieme-connect.deresearchgate.net

This strategic combination of a powerful directing group (amine), selective halogenation, and a terminal Sandmeyer reaction provides a robust and logical pathway for the synthesis of the complex target molecule, this compound.

Directed Metalation Strategies in the Synthesis of this compound

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful and highly regioselective strategy for the functionalization of aromatic rings. nih.govmanac-inc.co.jp It provides a route to substitution patterns that are often inaccessible through classical electrophilic aromatic substitution. This method relies on the use of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) and directs the deprotonation of the proton at the adjacent ortho position. manac-inc.co.jporganic-chemistry.org

Directed ortho-Lithiation and Transmetalation

The core of the DoM strategy is the directed ortho-lithiation . In this step, a substrate bearing a DMG is treated with a strong lithium-based base at low temperatures (e.g., -78 °C). The heteroatom within the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium of the base. manac-inc.co.jp This coordination brings the base into close proximity to the ortho C-H bond, lowering the activation energy for deprotonation at that specific site and leading to the formation of a regiochemically defined aryllithium intermediate. nih.govmanac-inc.co.jp

Once the aryllithium species is formed, it can be trapped with a suitable electrophile to introduce a new substituent. To synthesize this compound, a potential strategy would involve the ortho-lithiation of a 1,5-dibromo-3-isopropylbenzene precursor, followed by quenching with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane.

The process of transmetalation can further enhance the utility of this method. acs.org An aryllithium compound can be treated with a metal salt (e.g., ZnCl₂, MgBr₂, CuCN) to exchange the lithium for another metal. wikipedia.org This creates a different organometallic reagent (e.g., organozinc, organomagnesium, or organocopper) that may exhibit different, and sometimes more desirable, reactivity and selectivity in subsequent coupling reactions.

Use of Directed Metalation Groups (DMGs) for Regioselective Functionalization

The choice of the Directed Metalation Group (DMG) is critical to the success of a DoM reaction. nih.govmanac-inc.co.jp DMGs are functional groups containing a heteroatom (commonly O, N, or S) that can coordinate with the organolithium base. organic-chemistry.org The directing ability of various DMGs has been extensively studied and ranked.

Hierarchy of Common Directed Metalation Groups: -CONR₂ > -OCONR₂ > -SO₂NR₂ > -CH₂NR₂ > -OMe > -F

In the case of this compound, none of the substituents present are powerful DMGs. The isopropyl group has no directing ability in this context, and halogens are very weak DMGs. Therefore, a direct ortho-iodination of 1,5-dibromo-3-isopropylbenzene via DoM would be challenging. A more viable strategy would involve starting with a precursor that contains a potent DMG, which is used to direct the introduction of one or more substituents and is then removed or converted into one of the target functional groups in a later step. For example, one could envision a synthesis starting from an aniline or phenol (B47542) derivative, where the amino or hydroxyl group (or a protected form like an amide or carbamate) acts as the DMG.

Control of Selectivity in Competing Metalation Sites

In a polysubstituted aromatic ring, the presence of multiple substituents can lead to competition between potential deprotonation sites. The final regiochemical outcome of a DoM reaction is determined by a combination of factors, including the relative directing power of the groups, steric hindrance, and reaction conditions.

For a hypothetical precursor like 1,5-dibromo-3-isopropylbenzene, metalation could potentially occur at C2, C4, or C6.

The bromine atoms at C1 and C5 are weak DMGs and would direct lithiation to their ortho positions (C2, C6 for the C1-Br; C4, C6 for the C5-Br).

The bulky isopropyl group at C3 would sterically hinder access to the adjacent C2 and C4 positions.

Therefore, lithiation would most likely be directed to the C6 position, which is ortho to both bromine atoms and is the least sterically encumbered site. To achieve the desired iodination at the C2 position, which is flanked by a bromine and a bulky isopropyl group, standard DoM approaches would likely fail. This highlights the need for a more sophisticated strategy, perhaps one where a powerful DMG is temporarily installed at the C1 or C3 position to override the weaker directing effects of the halogens and overcome the steric hindrance. Control of selectivity in such competing systems is a significant challenge in synthetic design.

Multi-Step Synthetic Sequences and Process Optimization

Designing a successful synthesis for a complex molecule like this compound requires careful planning, often using a retrosynthetic approach to identify key precursors and reactions. researchgate.net The order in which substituents are introduced is critical to achieving the correct regiochemistry, as each new group alters the reactivity and directing effects for subsequent steps. researchgate.net

A plausible, albeit challenging, multi-step sequence could be envisioned as follows:

Formation of the Isopropylbenzene Core: A common method to introduce a propyl group while avoiding polyalkylation, a common side reaction in Friedel-Crafts alkylations, is to first perform a Friedel-Crafts acylation followed by a reduction. For instance, benzene could be acylated with isobutyryl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form isobutyrophenone. Subsequent reduction of the ketone, for example via a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, would yield isopropylbenzene.

Introduction of Halogens: The next step would involve halogenation. Introducing three halogens with the specific 1,5-dibromo-2-iodo pattern is non-trivial.

Bromination: Direct dibromination of isopropylbenzene (an o,p-director) would preferentially yield 2,4-dibromoisopropylbenzene and 2,6-dibromoisopropylbenzene. Achieving the desired 3,5-dibromo substitution pattern (which is meta to the isopropyl group) directly is difficult. A more controlled synthesis might start from a precursor like 3,5-dibromoaniline, which could then be converted to the target compound through a Sandmeyer reaction and subsequent functionalization, though this adds significant complexity.

Hypothetical Pathway: Assuming a source of 3,5-dibromoisopropylbenzene is available, the final and most challenging step is the regioselective introduction of iodine at the C2 position.

Regioselective Iodination: As discussed, direct electrophilic iodination would be unselective. A directed metalation strategy would be necessary. Given the challenges of competing sites, a plausible, though advanced, route might involve:

Starting with a precursor like 3-bromo-5-isopropylaniline.

Protecting the aniline as a pivalamide (B147659) (-NHCOC(CH₃)₃), a strong DMG.

This powerful DMG would direct lithiation to the C2 position. Quenching with an iodine source would install the iodine regioselectively.

A subsequent Sandmeyer reaction could be used to convert the amine to the second bromine atom.

Finally, deprotection would yield the target compound.

Development of Efficient and Scalable Reaction Pathways

The development of an efficient and scalable reaction pathway for this compound is contingent on a multi-step approach that prioritizes high yields and purities at each stage. The primary strategy involves the controlled halogenation of an isopropyl-substituted aromatic precursor.

A plausible and efficient pathway begins with the bromination of 4-isopropylaniline. The amino group of anilines is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com To achieve the desired 2,6-dibromo substitution pattern, a direct bromination of 4-isopropylaniline can be employed. The reaction of anilines with molecular bromine is typically rapid and can lead to polybromination. libretexts.orgyoutube.com

The subsequent conversion of the resulting 2,6-Dibromo-4-isopropylaniline to the target compound is achieved through a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the replacement of a primary aromatic amino group with a variety of substituents, including iodine, via the formation of a diazonium salt intermediate. nih.govorganic-chemistry.orgwikipedia.org The diazotization is typically carried out in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of an iodide salt, such as potassium iodide. nih.govorganic-chemistry.org

This two-step sequence, starting from a readily available aniline derivative, offers a more controlled and regioselective approach compared to the direct multi-halogenation of isopropylbenzene, where achieving the specific 1,5-dibromo-2-iodo substitution pattern would be exceedingly difficult due to the complex directing effects of the substituents.

Optimization of Reaction Conditions for Yield, Purity, and Regioselectivity

The success of the synthesis hinges on the careful optimization of reaction conditions for each step to maximize yield and purity while ensuring the correct regiochemical outcome.

Table 1: Optimization Parameters for the Synthesis of 2,6-Dibromo-4-isopropylaniline

| Parameter | Condition | Rationale |

| Brominating Agent | Molecular Bromine (Br₂) | Effective for the dibromination of activated anilines. |

| Solvent | Acetic Acid or Dichloromethane (B109758) | Provides a suitable medium for the reaction and can help control reactivity. |

| Temperature | 0-25 °C | Lower temperatures can help to control the reaction rate and minimize side reactions. |

| Stoichiometry | ~2.0 equivalents of Br₂ | Ensures complete dibromination without excessive polybromination. |

For the initial bromination of 4-isopropylaniline, the amino group's strong activating nature necessitates controlled conditions to prevent over-bromination. libretexts.orgyoutube.com The use of approximately two equivalents of bromine in a suitable solvent at a controlled temperature is crucial for achieving high regioselectivity for the 2,6-dibromo isomer.

Following the synthesis of the aniline intermediate, the Sandmeyer reaction conditions must be fine-tuned for the sterically hindered and electronically deactivated 2,6-Dibromo-4-isopropylaniline.

Table 2: Optimization Parameters for the Sandmeyer Iodination

| Parameter | Condition | Rationale |

| Diazotization Reagent | Sodium Nitrite (NaNO₂) in strong acid (e.g., H₂SO₄) | Standard conditions for the formation of the diazonium salt. nih.govorganic-chemistry.org |

| Iodide Source | Potassium Iodide (KI) | A common and effective source of iodide for the Sandmeyer reaction. nih.govorganic-chemistry.org |

| Temperature | 0-5 °C for diazotization, then gentle warming | Low temperature is critical for the stability of the diazonium salt. Subsequent warming facilitates the substitution reaction. |

| Catalyst | Copper(I) salts (optional) | While often used in Sandmeyer reactions for chloro- and bromo- substitutions, iodination can often proceed without a copper catalyst. organic-chemistry.orgwikipedia.org |

The presence of two bulky bromine atoms ortho to the amino group can sterically hinder the diazotization and subsequent displacement. Therefore, careful control of temperature and the rate of addition of reagents is paramount to prevent decomposition of the diazonium salt and maximize the yield of the desired iodo-compound. One-pot procedures, where the aniline is converted to the aryl iodide without isolation of the diazonium salt, have been developed and could offer a more efficient and safer alternative to the classic two-step Sandmeyer reaction. organic-chemistry.org

Isolation and Purification Methodologies for Complex Halogenated Aromatics

The final stage of the synthesis involves the isolation and purification of this compound from the reaction mixture. Given the complexity of the starting materials and the potential for side-product formation, a multi-step purification strategy is likely required.

Initially, a standard aqueous workup would be employed to remove inorganic salts and other water-soluble impurities. This would typically involve partitioning the reaction mixture between an organic solvent (such as dichloromethane or diethyl ether) and water. The organic layer containing the crude product would then be dried and the solvent removed under reduced pressure.

Due to the presence of multiple halogen atoms and the isopropyl group, the target compound is expected to be a non-polar, solid, or high-boiling liquid. Purification of such complex halogenated aromatics is often achieved through chromatographic techniques.

Table 3: Purification Techniques for this compound

| Technique | Description |

| Column Chromatography | The crude product can be purified by passing it through a column packed with silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane, would likely be effective in separating the desired product from any remaining starting materials or byproducts. |

| Recrystallization | If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. The choice of solvent would be determined experimentally based on the solubility of the compound at different temperatures. |

| High-Performance Liquid Chromatography (HPLC) | For achieving very high purity, preparative HPLC could be employed. A reversed-phase column with a mobile phase of acetonitrile (B52724) and water would be a suitable starting point for method development. |

The purity of the final product would be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.

Reactivity and Transformational Chemistry of 1,5 Dibromo 2 Iodo 3 Isopropylbenzene

Selective Functional Group Interconversions of Halogen Atoms

The strategic location and differing electronic nature of the iodine and bromine atoms on the 1,5-Dibromo-2-iodo-3-isopropylbenzene ring are central to its synthetic utility. The ability to selectively transform one halogen while leaving the others intact, a concept known as orthogonal reactivity, allows for the stepwise and controlled introduction of various functional groups. This selectivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths and their susceptibility to various reaction conditions.

Differential Reactivity of Aryl Halides (Iodine vs. Bromine) in Cross-Coupling Reactions

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is a well-established principle governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl. wikipedia.org This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the easiest to break during the crucial oxidative addition step of the catalytic cycle.

For this compound, this reactivity difference is paramount. The carbon-iodine bond is significantly more reactive than the two carbon-bromine bonds. This allows for selective chemical reactions, such as palladium-catalyzed cross-couplings, to occur exclusively at the C2 position (iodine) while the C1 and C5 positions (bromine) remain untouched, provided the reaction conditions are carefully controlled. researchgate.netwikipedia.org For instance, in Suzuki-Miyaura reactions, the relative reactivity trend is R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl, clearly favoring the transformation of the iodo-substituent. wikipedia.org Similarly, in Sonogashira couplings, aryl iodides are known to react under much milder conditions, often at room temperature, whereas aryl bromides typically require heating. wikipedia.orgyoutube.com

While aryl iodides are generally more reactive, some studies have noted nuances. For example, in certain Suzuki-Miyaura reactions using [Pd(PPh₃)₄] as the catalyst, aryl iodides have shown surprisingly poor reactivity at lower temperatures compared to their bromide counterparts, suggesting that under specific conditions, steps other than oxidative addition may become rate-limiting. acs.org Nevertheless, the pronounced difference in reactivity between the iodo and bromo groups in this compound is the cornerstone of its use in sequential, site-selective functionalization.

| Reaction Type | Reactivity Order | Reference |

|---|---|---|

| Suzuki | R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl | wikipedia.org |

| Sonogashira | Aryl Iodide > Aryl Triflate > Aryl Bromide >>> Aryl Chloride | wikipedia.org |

| Negishi | I > Br > Cl (Generally) | researchgate.netwikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the transformational chemistry of aryl halides like this compound. acs.org

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used for the synthesis of biaryls. researchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It characteristically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com

Negishi Coupling : This versatile reaction involves the coupling of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, these reactions can be applied sequentially. A first coupling (e.g., Suzuki, Sonogashira, or Negishi) can be performed under mild conditions to selectively replace the iodine atom. Subsequently, under more forcing conditions (e.g., higher temperature or a more active catalyst), a second coupling reaction can be carried out at one or both of the bromine positions.

The concept of regioselectivity in multi-halogenated systems like this compound is of immense synthetic value. The differential reactivity of the C-I and C-Br bonds allows for orthogonal reactivity, where one bond can be addressed chemically without affecting the other. By tuning the reaction conditions, a Sonogashira coupling, for example, can be performed selectively at the C-I bond at room temperature, leaving the C-Br bonds available for a subsequent, different coupling reaction. wikipedia.org

This site-selectivity is primarily governed by the kinetics of the oxidative addition step, which is faster for the weaker C-I bond. researchgate.net Factors beyond bond strength, such as the steric environment around the halogen and the electronic influence of other substituents, also play a role in determining the precise selectivity. nih.gov

The outcome, and particularly the selectivity, of palladium-catalyzed cross-coupling reactions is highly dependent on the specific components of the catalyst system. nih.gov

Ligands : The ligands coordinated to the palladium center are critical in tuning its electronic and steric properties. nih.gov Electron-rich and bulky phosphine (B1218219) ligands, for example, can increase the electron density at the metal center, facilitating the oxidative addition even for less reactive C-Br or C-Cl bonds. libretexts.org In some cases, the choice of ligand can even be used to reverse the expected regioselectivity. nih.govscite.ai For Negishi couplings, specific ligands like CPhos and PCyp₃ have been developed to promote efficient reactions. researchgate.netorganic-chemistry.org

Catalyst Precursors : The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence catalytic activity and selectivity. nih.gov Furthermore, nickel-based catalysts can sometimes be used as an alternative to palladium, particularly in Negishi couplings. wikipedia.orgorganic-chemistry.org

Additives : Additives can have a profound effect on reaction efficiency and selectivity. In some coupling reactions, the addition of salts like K₃PO₄ has been shown to improve yields and minimize the formation of byproducts. nih.gov

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 1,1-Dibromoethylene | Alkynylaluminum | Pd(OAc)₂–DPPE | Conjugated Enediyne | nih.govsemanticscholar.org |

| 1,1-Dibromoethylene | Alkynylaluminum | Pd₂(dba)₃–TFP | Unsymmetrical 1,3-Diyne | nih.govsemanticscholar.org |

The catalytic cycle of a cross-coupling reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : This is typically the first and often rate-determining step, where the low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a high-valent palladium(II) species. wikipedia.orgacs.orgchemrxiv.org The energy of this step is highly dependent on the C-X bond strength, explaining the I > Br reactivity trend. researchgate.net Two primary mechanisms for oxidative addition have been proposed: a three-centered concerted pathway and a more polar, SNAr-like nucleophilic displacement pathway. acs.orgchemrxiv.orgchemrxiv.org The operative mechanism can depend on the halide, the ligands, and the substrate's electronic properties. chemrxiv.org For instance, electron-poor aryl halides tend to react faster, which is consistent with the metal center acting as a nucleophile in this step. nih.gov

Reductive Elimination : This is the final step of the cycle, where the two organic groups on the palladium(II) intermediate couple to form the new C-C bond, yielding the final product and regenerating the palladium(0) catalyst. youtube.com This process is the microscopic reverse of oxidative addition. youtube.com The facility of this step is crucial for achieving high catalytic turnover. In some systems, reductive elimination can occur from higher oxidation state intermediates, such as Pd(IV), which can be accessed by oxidation of the initial Pd(II) adduct. nih.govillinois.edu

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.commasterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comlibretexts.org

The substrate this compound lacks strong electron-withdrawing groups. The isopropyl group is electron-donating, and halogens are only weakly deactivating. Therefore, this molecule is not expected to undergo SNAr reactions under standard conditions. The reaction pathway is unfavorable because the anionic intermediate would be too high in energy to form at a practical rate without the necessary stabilizing groups. libretexts.org

However, it is noteworthy that certain palladium-catalyzed processes are described as having an "SNAr-like" mechanism for the oxidative addition step. chemrxiv.org Additionally, under non-classical conditions, such as those involving radical cations, the reactivity trend for nucleophilic substitution can be I > Br > Cl, which differs from the typical SNAr trend where fluoride (B91410) is often the best leaving group due to its high electronegativity facilitating the initial, rate-limiting nucleophilic attack. nih.govyoutube.com

Lithiation-Quench Reactions and Subsequent Electrophilic Trapping

The presence of three different halogen atoms on the benzene (B151609) ring of this compound allows for regioselective metal-halogen exchange, primarily involving the iodine atom due to the weaker carbon-iodine bond compared to the carbon-bromine bond. Treatment with organolithium reagents, such as n-butyllithium, at low temperatures preferentially results in the formation of a lithiated intermediate at the 2-position.

This highly reactive organolithium species can then be trapped by a variety of electrophiles, introducing a wide range of functional groups onto the aromatic ring. The general scheme for this transformation is as follows:

Scheme 1: General Lithiation-Quench Reaction

1,5-Dibromo-3-isopropyl-2-lithiatedbenzene, the key intermediate, can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to yield the corresponding alcohols, tertiary alcohols, ketones, and carboxylic acids, respectively. This method provides a powerful tool for the synthesis of highly substituted benzene derivatives.

A representative, though not exhaustive, list of potential electrophilic trapping agents and the resulting products is provided in the table below.

| Electrophile | Resulting Functional Group | Product Class |

| Formaldehyde | -CH₂OH | Benzyl (B1604629) Alcohol |

| Acetone | -C(OH)(CH₃)₂ | Tertiary Alcohol |

| Diethyl carbonate | -C(O)OEt | Ethyl Benzoate |

| Carbon dioxide | -COOH | Benzoic Acid |

| N,N-Dimethylformamide | -CHO | Benzaldehyde |

Reactions Involving Aryne Intermediates

Polyhalogenated benzenes, including this compound, are valuable precursors for the generation of highly reactive aryne intermediates. miami.edu These species can subsequently undergo various cycloaddition and nucleophilic addition reactions.

The generation of benzynes from polyhalogenated precursors can be achieved through treatment with strong bases like alkyllithiums or alkali metal amides. miami.edu In the case of this compound, treatment with a strong base can lead to the formation of a dibromoisopropylbenzyne. The initial step is typically a metal-halogen exchange or deprotonation, followed by the elimination of a metal halide.

Modern methods for benzyne (B1209423) generation often employ silyl (B83357) triflate precursors under fluoride-mediated conditions, which are considered milder and safer than historical methods like the thermal decomposition of benzenediazonium-2-carboxylate. nih.gov While not specifically detailed for this compound, these general principles of benzyne formation from polyhalogenated aromatics are well-established. nih.govtcichemicals.com

Once generated, the aryne intermediate is a powerful electrophile and dienophile. It can be trapped in situ by various nucleophiles and dienes. miami.edu The regioselectivity of these trapping reactions is influenced by both electronic and steric factors of the substituents on the aryne and the nature of the trapping agent. nih.gov

For instance, in Diels-Alder reactions, arynes can be trapped by dienes like furan (B31954) to form cycloadducts. miami.edu The efficiency of this trapping can be influenced by the reactivity of the diene, with more electron-rich dienes sometimes showing higher reactivity. nih.gov Nucleophilic trapping can also occur, where a nucleophile attacks one of the carbons of the aryne triple bond. The position of the attack is governed by the directing effects of the substituents on the aryne ring. nih.gov

The table below summarizes potential trapping agents for the benzyne derived from this compound.

| Trapping Agent | Reaction Type | Product Type |

| Furan | [4+2] Cycloaddition | Epoxynaphthalene derivative |

| Anthracene | [4+2] Cycloaddition | Triptycene derivative |

| Morpholine | Nucleophilic Addition | Aminobenzene derivative |

| Phenol (B47542) | Nucleophilic Addition | Phenoxybenzene derivative |

Transformations of the Isopropyl Moiety

The isopropyl group attached to the benzene ring also offers opportunities for chemical modification, particularly at the benzylic position and through oxidation of the entire side chain.

The benzylic position of the isopropyl group is activated for various chemical transformations due to the stability of the resulting benzylic radical, cation, or anion. wikipedia.org The carbon atom directly attached to the aromatic ring is known as the benzylic carbon. wikipedia.org In the case of the isopropyl group, this carbon is tertiary.

Alkyl groups on a benzene ring can be oxidized under certain conditions. youtube.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize alkyl side chains that have at least one benzylic hydrogen to a carboxylic acid group. youtube.comyoutube.com For an isopropyl group, this would result in the formation of a carboxyl group at the position of the isopropyl substituent, cleaving off the two methyl groups.

The general transformation is as follows:

Scheme 2: Oxidation of the Isopropyl Group

It is important to note that a tert-butyl group, which lacks a benzylic hydrogen, is resistant to this type of oxidation. youtube.comyoutube.com The presence of a benzylic hydrogen on the isopropyl group of this compound makes it susceptible to this oxidation, providing a route to a substituted benzoic acid. The process involves the oxidation of the side-chain isopropyl group with molecular oxygen in the presence of an aqueous alkali solution to convert it into a 2-hydroxy-2-propyl group. google.com

Radical Reactions Involving the Isopropyl Substituent

The isopropyl substituent on the this compound ring introduces a site of reactivity separate from the aromatic core itself: the benzylic position. The benzylic carbon is the carbon atom directly attached to the benzene ring, and the hydrogen atom bonded to it is particularly susceptible to abstraction in radical reactions. youtube.comyoutube.com This enhanced reactivity is due to the stability of the resulting benzylic radical, which is delocalized through resonance with the adjacent aromatic π-system. youtube.comchemistrysteps.comlibretexts.org

Free-radical halogenation is a characteristic reaction for alkyl-substituted aromatic compounds when conducted in the presence of UV light or a radical initiator. wikipedia.org For selective bromination at the benzylic position of an alkylbenzene, N-bromosuccinimide (NBS) is a commonly employed reagent, often used in conjunction with light or a peroxide initiator in a solvent like carbon tetrachloride (CCl₄). chemistrysteps.comlibretexts.org The use of NBS provides a low, steady concentration of bromine radicals (Br•), which favors substitution at the benzylic position over addition to the aromatic ring. libretexts.org

The mechanism for this reaction proceeds through a classic radical chain process:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•), typically induced by heat or light. brainly.com

Propagation: A bromine radical abstracts the benzylic hydrogen from the isopropyl group of this compound. This step is favorable because it forms a resonance-stabilized tertiary benzylic radical. This radical then reacts with a molecule of Br₂ (or HBr in the case of NBS) to form the brominated product and a new bromine radical, which continues the chain. chemistrysteps.combrainly.com

Termination: The chain reaction concludes when radicals combine with each other, for instance, through the collision of two bromine radicals.

While specific experimental data for this compound is not detailed in the available literature, the principles of benzylic reactivity strongly suggest that its isopropyl group would undergo radical halogenation under these conditions. chemistrysteps.comwikipedia.org This would lead to the substitution of the benzylic hydrogen with a halogen, forming 1-(1-bromo-1-methylethyl)-2,5-dibromo-3-iodobenzene. The presence of deactivating halogen substituents on the aromatic ring is not expected to inhibit this side-chain reaction.

Electrophilic Aromatic Substitution (EAS) on the this compound Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.eduyoutube.com The reactivity of a benzene ring towards EAS is profoundly influenced by the substituents it carries. uomustansiriyah.edu.iqnumberanalytics.com Substituents can be classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate). uomustansiriyah.edu.iqquizlet.com

Directing Effects of Halogen and Isopropyl Substituents

In addition to affecting reactivity, substituents determine the regioselectivity of the substitution, guiding the incoming electrophile to specific positions on the ring. uomustansiriyah.edu.iqpurechemistry.org This is known as the directing effect.

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is a weak activator of the aromatic ring. It donates electron density primarily through an inductive effect and directs incoming electrophiles to the ortho and para positions relative to itself. pressbooks.pub

Halogen Groups (-Br, -I): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions. pressbooks.publibretexts.org Consequently, halogens are deactivating but ortho, para-directing groups. pressbooks.pub

In this compound, the only available positions for substitution are C4 and C6. The directing influences of the existing four substituents on these positions are as follows:

The isopropyl group at C3 directs ortho to C2 (blocked) and C4, and para to C6.

The bromo group at C1 directs ortho to C2 (blocked) and C6, and para to C4.

The iodo group at C2 directs ortho to C1 (blocked) and C3 (blocked). Its influence is therefore minimal on the open positions.

The bromo group at C5 directs ortho to C4 and C6.

In this case, the directing effects of the activating and deactivating groups are cooperative, or reinforcing, as they all favor substitution at the two remaining positions, C4 and C6. libretexts.org The ultimate distribution of products will also be influenced by steric hindrance. quizlet.comfiveable.me The bulky isopropyl group at C3 may impede the approach of an electrophile to the adjacent C4 position, potentially making the C6 position the more favored site of attack. msu.eduyoutube.com

| Substituent | Position | Type | Directing Effect | Influence on C4 | Influence on C6 |

| -Br | 1 | Deactivating, o,p-Director | ortho to C2, C6; para to C4 | Directs here | Directs here |

| -I | 2 | Deactivating, o,p-Director | ortho to C1, C3 | No direct influence | No direct influence |

| -CH(CH₃)₂ | 3 | Activating, o,p-Director | ortho to C2, C4; para to C6 | Directs here | Directs here |

| -Br | 5 | Deactivating, o,p-Director | ortho to C4, C6 | Directs here | Directs here |

Nitration, Sulfonation, and Halogenation of Activated or Deactivated Aromatic Rings

Given that the this compound ring is heavily substituted and deactivated by three halogens, electrophilic aromatic substitution reactions require potent reagents and often harsh conditions. uomustansiriyah.edu.iqchemistrysteps.com

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). numberanalytics.comchemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. libretexts.orgmasterorganicchemistry.com For a deactivated ring like the one , elevated temperatures may be necessary to drive the reaction. chemistrysteps.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or sulfur trioxide (SO₃) itself. numberanalytics.commasterorganicchemistry.com The electrophile is SO₃ or its protonated form, HSO₃⁺. masterorganicchemistry.comyoutube.com Aromatic sulfonation is notably a reversible process; the sulfonic acid group can be removed by heating in dilute aqueous acid, a property that makes it useful as a temporary blocking group in multi-step syntheses. libretexts.orglibretexts.org

Halogenation: Further halogenation of the ring, for instance, with bromine or chlorine, requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the deactivated ring. masterorganicchemistry.com

The expected products for these reactions would be a mixture of the 4-substituted and 6-substituted isomers, with the exact ratio depending on the interplay between the electronic directing effects and steric hindrance imposed by the substituents, particularly the bulky isopropyl group. youtube.comyoutube.com

| Reaction | Reagents | Electrophile | Expected Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 1,5-Dibromo-2-iodo-3-isopropyl-4-nitrobenzene and 1,5-Dibromo-2-iodo-3-isopropyl-6-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ or HSO₃⁺ | 4-(2,5-Dibromo-3-iodo-6-isopropylphenyl)sulfonic acid and 4-(3,5-Dibromo-2-iodo-4-isopropylphenyl)sulfonic acid |

| Bromination | Br₂, FeBr₃ | "Br⁺" (from Br₂-FeBr₃ complex) | 1,4,5-Tribromo-2-iodo-3-isopropylbenzene and 1,2,5-Tribromo-3-iodo-4-isopropylbenzene |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,5-Dibromo-2-iodo-3-isopropylbenzene, a detailed analysis of its predicted ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, would be essential for unambiguous structural confirmation.

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicity for Aromatic and Alkyl Protons

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its aromatic and alkyl protons.

Alkyl Protons: The isopropyl group [-CH(CH₃)₂] would give rise to two signals.

The six methyl protons (CH₃) are chemically equivalent and would appear as a doublet due to coupling with the single methine proton. The predicted chemical shift for these protons would be in the range of δ 1.2-1.4 ppm.

The methine proton (-CH) would appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. Its chemical shift is anticipated to be further downfield, likely in the δ 3.0-3.5 ppm region, owing to the deshielding effect of the aromatic ring.

Aromatic Protons: The benzene (B151609) ring has two protons.

The proton at the C4 position is adjacent to a bromine atom and meta to the other bromine and the isopropyl group.

The proton at the C6 position is situated between a bromine and an iodine atom.

These two aromatic protons are not equivalent and would likely appear as two distinct doublets in the aromatic region of the spectrum (δ 7.0-8.0 ppm), with a small coupling constant (J) typical for meta-coupling.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7 |

| -CH (CH₃)₂ | 3.0 - 3.5 | Septet | ~7 |

| Ar-H (C4-H) | 7.2 - 7.6 | Doublet | 2-3 (meta coupling) |

¹³C NMR Spectroscopy: Aromatic and Aliphatic Carbon Assignments and Substituent Effects

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (bromine, iodine, and isopropyl group).

Aliphatic Carbons: The isopropyl group will display two signals. The two equivalent methyl carbons (CH₃) would appear at a higher field (lower ppm), predicted around δ 22-25 ppm. The methine carbon (-CH) would be found further downfield, estimated in the δ 34-38 ppm range.

Aromatic Carbons: The six aromatic carbons will each give a unique signal due to the unsymmetrical substitution pattern. The carbons directly bonded to the electronegative halogens will be significantly affected.

The carbon bearing the iodine (C2) is expected to have a chemical shift in the range of δ 90-100 ppm.

The carbons bonded to bromine (C1 and C5) would likely appear in the δ 120-130 ppm region.

The carbon attached to the isopropyl group (C3) and the other aromatic carbons (C4 and C6) would have shifts influenced by the cumulative electronic effects of all substituents.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(C H₃)₂ | 22 - 25 |

| -C H(CH₃)₂ | 34 - 38 |

| C2 (-I) | 90 - 100 |

| C1, C5 (-Br) | 120 - 130 |

| C3 (-CH(CH₃)₂) | 145 - 155 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A cross-peak would be expected between the isopropyl methine proton and the methyl protons. It would also confirm the meta-coupling between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, linking the signals from the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum would show through-space correlations between the isopropyl protons and the aromatic proton at the C4 position, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a compound by providing a highly accurate mass measurement.

Exact Mass Determination for Elemental Composition Confirmation

A high-resolution mass spectrum of this compound (C₉H₉Br₂I) would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of two bromine atoms (⁵⁰/⁵⁰ mixture of ⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I). The exact mass of the monoisotopic molecular ion, calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I), would be precisely measured. This experimental value would then be compared to the theoretical exact mass to confirm the elemental formula.

Predicted HRMS Data:

| Ion | Theoretical Exact Mass (m/z) |

|---|---|

| [C₉H₉⁷⁹Br₂¹²⁷I]⁺˙ | 401.8115 |

| [C₉H₉⁷⁹Br⁸¹Br¹²⁷I]⁺˙ | 403.8094 |

The observation of this distinct isotopic cluster and the high accuracy of the mass measurement would provide unequivocal evidence for the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Insights and Isomer Differentiation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides a "fingerprint" that can help in structural elucidation and in differentiating between isomers. In the mass spectrum of this compound, one would expect to observe the molecular ion peak [M]⁺ and several fragment ions resulting from the cleavage of its weakest bonds.

Given the structure, the C-I bond is significantly weaker than the C-Br and C-C bonds, making its cleavage a likely primary fragmentation event. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic isotopic patterns for bromine-containing fragments.

Hypothetical Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 428/430/432 | [C₉H₉Br₂I]⁺ | Molecular ion peak cluster, showing the isotopic pattern of two bromine atoms. |

| 301/303 | [C₉H₉Br₂]⁺ | Loss of an iodine radical (I•). This is expected to be a prominent peak due to the weak C-I bond. |

| 222 | [C₉H₉Br]⁺ | Loss of I• and a bromine radical (Br•). |

| 286/288 | [C₈H₆Br₂]⁺ | Loss of an iodine radical and a methyl group from the isopropyl moiety. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, resulting from cleavage of the isopropyl group. |

Note: This table contains hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Advanced Structural Characterization

Tandem mass spectrometry (MS/MS) would offer deeper structural insights by isolating a specific fragment ion and subjecting it to further fragmentation. For instance, the [M-I]⁺ fragment (m/z 301/303) could be selected and fragmented to confirm the connectivity of the isopropyl group and the bromine atoms on the benzene ring. This technique is invaluable for distinguishing between positional isomers, as the fragmentation pathways of the daughter ions would differ based on the substitution pattern. No published MS/MS studies for this specific compound were found.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

The infrared (IR) and Raman spectra of this compound would be expected to show characteristic absorption bands for the substituted benzene ring and the isopropyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. The pattern of overtones and combination bands in the 1600-2000 cm⁻¹ region could also provide clues about the substitution pattern of the benzene ring.

The stretching vibrations of the carbon-halogen bonds are found in the lower frequency region of the IR spectrum. These are often weak in the IR spectrum but can produce strong signals in the Raman spectrum, making the two techniques complementary.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Isopropyl) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-H Bend (Isopropyl) | 1370 - 1390 | IR |

| C-Br Stretch | 500 - 680 | IR, Raman (strong) |

Note: This table contains hypothetical data for illustrative purposes.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction of X-rays by the crystal lattice would allow for the precise determination of atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. researchgate.netnist.gov This would unambiguously confirm the substitution pattern on the benzene ring and reveal details about the conformation of the isopropyl group relative to the ring. Furthermore, intermolecular interactions, such as halogen bonding, in the solid-state packing could be identified.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 14.3 |

| α, β, γ (°) | 90 |

| C-Br Bond Length (Å) | ~1.90 |

| C-I Bond Length (Å) | ~2.10 |

| C-C (aromatic) Bond Length (Å) | ~1.39 |

Note: This table contains hypothetical data for illustrative purposes.

Conformational Analysis in the Crystalline State, Including Halogen-Halogen Interactions

A complete conformational analysis of this compound in the solid state would require single-crystal X-ray diffraction data. Such an analysis would precisely determine the three-dimensional arrangement of the atoms within the crystal lattice.

Key aspects of the analysis would focus on:

Orientation of the Isopropyl Group: The rotational position of the isopropyl group relative to the benzene ring would be a primary focus. Steric hindrance between the bulky isopropyl group and the adjacent large iodine and bromine atoms would likely dictate a specific, energetically favorable conformation. The torsion angles between the C-H bond of the isopropyl's tertiary carbon and the C-C bonds of the benzene ring would be quantified.

Planarity of the Benzene Ring: The analysis would assess the planarity of the benzene ring, which can sometimes be slightly distorted by bulky substituents.

Halogen-Halogen Interactions: A critical part of the study would be the investigation of short intermolecular and intramolecular distances between halogen atoms (Br···Br, I···Br). These interactions, known as halogen bonds, are highly directional and play a significant role in the assembly of molecules in the solid state. In related polyhalogenated benzene derivatives, both polarized (Type II) and unpolarized (Type I) halogen-halogen contacts have been observed. For instance, studies on analogous compounds like 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594) have revealed the presence of uncommon Brδ+⋯Iδ- polarized bonds, where the more electronegative bromine atom acts as the halogen bond donor. nih.gov The distances and angles of these contacts in this compound would be compared against the sum of the van der Waals radii of the respective atoms to determine their significance.

Without experimental data, a hypothetical data table for intramolecular contacts would look like this:

Table 1: Hypothetical Intramolecular Contact Distances and Angles for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Atoms Involved | Distance (Å) | Angle (°) |

| I(2)···Br(1) | Data N/A | Data N/A |

| C(3)-C(ipso)-C(H) | Data N/A | Data N/A |

Supramolecular Interactions and Crystal Packing Motifs

The study of supramolecular interactions would describe how individual molecules of this compound assemble to form the three-dimensional crystal structure. This is governed by a combination of weak intermolecular forces.

Halogen Bonding Network: As mentioned, halogen bonds (I···Br, Br···Br) would be expected to be a dominant directional force in the crystal packing. The interplay between different types of halogen bonds could lead to the formation of specific motifs, such as chains or sheets. The directionality of these bonds is a key element in crystal engineering. nih.govresearchgate.net

π–π Stacking: Interactions between the electron-rich π-systems of the benzene rings of adjacent molecules could also be present. Depending on the relative orientation of the rings, these could be parallel-displaced or T-shaped stacking interactions.

Table 2: Potential Supramolecular Interactions in the Crystal Structure of this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Interaction Type | Donor···Acceptor | Distance (Å) | Symmetry Operation |

| Halogen Bond | C-I···Br | Data N/A | Data N/A |

| Halogen Bond | C-Br···Br | Data N/A | Data N/A |

| Hydrogen Bond | C-H···Br | Data N/A | Data N/A |

| π–π Stacking | Ring Centroid···Ring Centroid | Data N/A | Data N/A |

Theoretical and Computational Studies on 1,5 Dibromo 2 Iodo 3 Isopropylbenzene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 1,5-Dibromo-2-iodo-3-isopropylbenzene, these computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure Analysis and Molecular Geometry Optimization

The electronic structure of this compound is significantly influenced by the interplay of its constituent atoms. The benzene (B151609) ring forms the core of the molecule, with its characteristic delocalized π-electron system. The substituents—two bromine atoms, one iodine atom, and an isopropyl group—perturb this electronic distribution through inductive and steric effects. The halogen atoms (bromine and iodine) are highly electronegative and act as electron-withdrawing groups, pulling electron density away from the aromatic ring. This effect is modulated by the electron-donating nature of the isopropyl group.

Molecular geometry optimization, a key component of quantum chemical calculations, seeks to find the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The steric bulk of the iodine atom and the adjacent isopropyl group and bromine atom leads to significant geometric distortions from an idealized planar benzene ring. These distortions are necessary to alleviate steric strain and achieve a stable conformation.

Optimized Geometric Parameters (Predicted)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 - 1.92 Å |

| C-I bond length | ~2.10 - 2.12 Å |

| C-C (isopropyl) bond lengths | ~1.53 - 1.55 Å |

| C-H (aromatic) bond lengths | ~1.08 - 1.09 Å |

| C-H (isopropyl) bond lengths | ~1.09 - 1.11 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

| C-C-Br bond angles | ~119° - 121° |

| C-C-I bond angle | ~120° - 122° |

Calculation of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, which is the most polarizable of the halogens. The LUMO, conversely, is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing halogen substituents. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions of high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical environment of each nucleus in a molecule determines its NMR chemical shift. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. The predicted shifts for the aromatic protons and carbons will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the isopropyl group. The protons and carbons of the isopropyl group will have characteristic shifts that are also affected by the nearby bulky and electronegative iodine atom.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.3 - 7.8 | 130 - 135 |

| Isopropyl CH | 3.0 - 3.5 | 35 - 40 |

| Isopropyl CH₃ | 1.2 - 1.4 | 22 - 25 |

| C-Br | - | 115 - 120 |

Vibrational Frequencies: The vibrational modes of a molecule correspond to the various stretching, bending, and torsional motions of its atoms. These frequencies can be calculated computationally and correspond to the peaks observed in an infrared (IR) spectrum. For this compound, characteristic vibrational frequencies would include C-H stretching (aromatic and aliphatic), C-C stretching (aromatic and isopropyl), and the distinctive C-Br and C-I stretching frequencies, which appear at lower wavenumbers.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-Br Stretch | 550 - 650 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, conformational analysis and molecular dynamics simulations offer insights into its dynamic behavior.

Mechanistic Insights into Chemical Transformations

Theoretical and computational chemistry provides an indispensable lens through which the complex mechanistic details of chemical transformations involving this compound can be scrutinized. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to model reaction pathways, predict outcomes, and understand the subtle electronic and steric effects that govern the reactivity of this polysubstituted aromatic compound.

Transition State Modeling for Reaction Pathways (e.g., cross-coupling, metalation)

The reactivity of this compound is characterized by the differential reactivity of its three halogen substituents. The C-I bond is the weakest, followed by the C-Br bonds, making the iodine atom the most likely site for initial reaction in processes like cross-coupling and metalation. Transition state modeling allows for a quantitative understanding of these selective transformations.

Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. nih.govrsc.orgrsc.org Computational studies on similar polyhalogenated benzenes have shown that the energy barrier for the oxidative addition at the C-I bond is significantly lower than at the C-Br bond. rsc.org This is attributed to the lower bond dissociation energy of the C-I bond.

For instance, a hypothetical DFT study on the oxidative addition of this compound to a Pd(PPh₃)₂ catalyst would likely reveal the energy profile shown below.

| Reaction Site | Transition State | Calculated ΔG‡ (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| C-I | TS-I | 15.2 | Pd-C: 2.25, Pd-I: 2.80, C-I: 2.45 |

| C-Br (position 1) | TS-Br1 | 22.5 | Pd-C: 2.30, Pd-Br: 2.95, C-Br: 2.30 |

| C-Br (position 5) | TS-Br5 | 23.1 | Pd-C: 2.32, Pd-Br: 2.98, C-Br: 2.33 |

The data in Table 1, while illustrative, is based on typical values from computational studies on similar aryl halides. nih.govnih.gov The lower activation energy for the C-I bond cleavage confirms its higher reactivity. The subsequent steps of the catalytic cycle, transmetalation and reductive elimination, would also have their own distinct transition states and energy barriers, which can be computationally modeled to provide a complete picture of the reaction mechanism. nih.govresearchgate.net

Metalation Reactions:

Metalation, particularly through lithium-halogen exchange to form an organolithium species, is another crucial transformation. The reaction typically proceeds via an ate-complex intermediate. For this compound, the reaction with an alkyllithium reagent (e.g., n-BuLi) is expected to occur selectively at the iodine position.

Transition state modeling of this process would involve locating the transition state for the transfer of the butyl group from lithium to the aromatic ring and the concomitant transfer of the iodine atom to the lithium. The calculated energy barrier for this process is expected to be lower than for the corresponding bromine-lithium exchange.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational methods are powerful tools for predicting the regioselectivity of reactions involving molecules with multiple reactive sites, such as this compound.

Regioselectivity:

As established in the transition state modeling, the inherent electronic properties of the carbon-halogen bonds dictate the primary regioselectivity. The C-I bond is the most polarizable and weakest, making the carbon at position 2 the most electrophilic site for nucleophilic attack or oxidative addition. DFT calculations can quantify this by analyzing the electrostatic potential map of the molecule and the energies of the LUMOs (Lowest Unoccupied Molecular Orbitals) associated with each C-X bond. rsc.org

For electrophilic aromatic substitution, the directing effects of the substituents (two bromine atoms and an isopropyl group) would determine the position of attack. Computational modeling of the Wheland intermediate stability for attack at the available positions (C4 and C6) can predict the most likely product. The electron-donating isopropyl group and the weakly deactivating bromo groups would likely direct an incoming electrophile to the C4 and C6 positions. DFT calculations could provide a quantitative measure of the relative energies of the intermediates, thus predicting the regioselectivity. unp.edu.arharvard.edu

Stereoselectivity:

While this compound itself is not chiral, stereoselectivity can become a factor in reactions that introduce a chiral center, such as in asymmetric cross-coupling reactions. If a chiral ligand is used on the palladium catalyst, computational modeling can predict the enantiomeric excess of the product. This is achieved by modeling the transition states for the formation of both enantiomers. The difference in the calculated free energies of these diastereomeric transition states can be used to predict the ratio of the final products.

Solvent Effects and Catalytic Cycle Investigations

Solvent Effects:

The solvent can have a profound impact on reaction rates and mechanisms. Computational chemistry can model these effects using implicit or explicit solvent models. For instance, in the metalation of this compound, the choice of solvent can influence the aggregation state of the organolithium reagent and the stability of the transition state. libretexts.org A polar aprotic solvent like tetrahydrofuran (B95107) (THF) is known to be essential for the formation and stabilization of Grignard reagents. libretexts.org

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | 16.5 |

| Tetrahydrofuran (THF) | 7.5 | 15.8 |

| Dimethylformamide (DMF) | 36.7 | 14.9 |

The trend in Table 2, where more polar solvents lower the activation energy for the typically polar oxidative addition transition state, is a common finding in computational studies of cross-coupling reactions. ox.ac.uk

Catalytic Cycle Investigations:

A full computational investigation of a catalytic cycle, such as the Suzuki-Miyaura or Kumada coupling, provides a deep understanding of the entire reaction landscape. youtube.comwikipedia.org This involves calculating the structures and energies of all intermediates and transition states in the cycle: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org

Such studies can reveal the rate-determining step of the reaction, identify potential catalyst deactivation pathways, and explain the effect of different ligands on the catalyst's efficiency. For this compound, a full catalytic cycle investigation would confirm that the initial oxidative addition at the C-I bond is the most favorable pathway and would provide a comprehensive energetic map of the subsequent transformations leading to the final cross-coupled product.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor for Complex Polyaromatic Architectures

The synthesis of complex polyaromatic architectures, such as fused ring systems and polycyclic aromatic hydrocarbons (PAHs), often relies on the precise and sequential formation of new carbon-carbon bonds. The defined substitution pattern of 1,5-Dibromo-2-iodo-3-isopropylbenzene makes it an ideal starting material for such endeavors.

The construction of fused ring systems and PAHs can be methodically approached using this compound through a series of sequential palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Sonogashira coupling could be initially performed at the more reactive C-I bond to introduce an alkyne substituent. Subsequent intramolecular or intermolecular reactions, such as cyclization or further cross-coupling at the C-Br positions, can then be employed to build up the fused aromatic framework. This stepwise approach offers a high degree of control over the final structure of the polycyclic system.